REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([N:8]2[CH:12]([OH:13])[CH2:11][N:10]([CH3:14])[C:9]2=[O:15])=[CH:4][C:3]=1[C:16]([CH3:19])([CH3:18])[CH3:17].[OH-].[NH4+].[H][H]>[Pd].C(O)C>[CH3:19][C:16]([C:3]1[CH:4]=[C:5]([N:8]2[CH:12]([OH:13])[CH2:11][N:10]([CH3:14])[C:9]2=[O:15])[N:6]=[N:7][CH:2]=1)([CH3:17])[CH3:18] |f:1.2|
|
Name
|
3-[6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl]-4-hydroxy-1-methyl-2-imidazolidinone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(N=N1)N1C(N(CC1O)C)=O)C(C)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
2B
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
when the consumption of hydrogen
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=C(N=NC1)N1C(N(CC1O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |